5-(4-Bromopyridin-2-yl)oxazole
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Overview
Description
5-(4-Bromopyridin-2-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a bromopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromopyridin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents. The reaction conditions often involve the use of a base such as sodium ethoxide in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing continuous flow techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromopyridin-2-yl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are typically used.
Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are employed in Suzuki-Miyaura couplings.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, biaryl compounds, and other heterocyclic derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Bromopyridin-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Bromopyridin-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity. The bromopyridine moiety can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom in adjacent positions, exhibiting a wide range of biological activities.
Benzoxazole: A fused heterocyclic compound with significant medicinal applications.
Uniqueness
5-(4-Bromopyridin-2-yl)oxazole is unique due to the presence of both the bromopyridine and oxazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(4-bromopyridin-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-11-7(3-6)8-4-10-5-12-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMFESIHLYNGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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